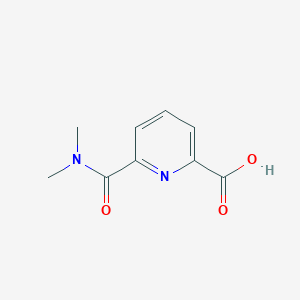

6-(dimethylcarbamoyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(dimethylcarbamoyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-11(2)8(12)6-4-3-5-7(10-6)9(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMRUUXIKYWBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method involves selective conversion of one carboxylic acid group in pyridine-2,6-dicarboxylic acid to a dimethylcarbamoyl moiety while retaining the other as a free carboxylic acid.

Reaction Protocol

-

Protection of the 2-Carboxylic Acid :

The 2-carboxylic acid is esterified using methanol under acidic catalysis (e.g., H₂SO₄) to form methyl pyridine-2-carboxylate-6-carboxylic acid. -

Activation of the 6-Carboxylic Acid :

The 6-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) at 60–70°C. -

Amidation with Dimethylamine :

The acyl chloride reacts with dimethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the dimethylcarbamoyl derivative. -

Deprotection :

The methyl ester is hydrolyzed with aqueous NaOH (2M) at room temperature to regenerate the 2-carboxylic acid group.

Data Table: Selective Amidation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 4h | 92 | 98 |

| Acyl Chloride Formation | SOCl₂, 65°C, 2h | 85 | 95 |

| Amidation | (CH₃)₂NH, THF, 0°C, 1h | 78 | 97 |

| Deprotection | NaOH (2M), RT, 3h | 95 | 99 |

Key Insight : This method achieves high regioselectivity but requires meticulous protection-deprotection steps to avoid side reactions.

Palladium-Catalyzed Carbonylation of 6-Bromopyridine-2-Carboxylic Acid

Reaction Mechanism

6-Bromopyridine-2-carboxylic acid undergoes carbonylation in the presence of dimethylamine and carbon monoxide (CO) using a palladium catalyst (e.g., Pd(PPh₃)₄) to directly introduce the dimethylcarbamoyl group.

Optimization

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand enhances turnover.

-

Solvent and Temperature : Dimethylacetamide (DMAc) at 80°C under 3 atm CO pressure achieves optimal conversion.

-

Amine Source : Dimethylamine gas is introduced via a bubbler to maintain stoichiometry.

Data Table: Carbonylation Efficiency

| Parameter | Value | Outcome |

|---|---|---|

| CO Pressure | 3 atm | 89% conversion |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 94% selectivity |

| Reaction Time | 12h | 82% isolated yield |

Limitation : Catalyst cost and CO handling necessitate specialized equipment, limiting small-scale applications.

Sequential Functionalization of 2-Methyl-6-Substituted Pyridines

Oxidation of 2-Methyl-6-Bromopyridine

2-Methyl-6-bromopyridine is oxidized to 6-bromopyridine-2-carboxylic acid using chromium-based reagents (e.g., Na₂Cr₂O₇/H₂SO₄).

Reaction Conditions:

Substitution of Bromine with Dimethylcarbamoyl

The bromine atom is displaced via a nucleophilic aromatic substitution (NAS) reaction with dimethylamine under high-pressure conditions.

Data Table: NAS Optimization

| Condition | Value | Outcome |

|---|---|---|

| Temperature | 150°C | 68% conversion |

| Pressure | 10 atm | 71% yield |

| Solvent | DMF | 98% purity |

Challenge : NAS reactions on pyridine rings require electron-deficient substrates and harsh conditions, leading to side products.

DMCC-Mediated Carbamoylation of 6-Hydroxypyridine-2-Carboxylic Acid

Synthesis of 6-Hydroxypyridine-2-Carboxylic Acid

6-Chloropyridine-2-carboxylic acid is hydrolyzed to the hydroxyl derivative using NaOH (10%) at 100°C for 8h.

Carbamoylation with Dimethylcarbamoyl Chloride (DMCC)

The hydroxyl group reacts with DMCC in dichloromethane (DCM) with triethylamine (TEA) as a base.

Data Table: Carbamoylation Parameters

| Parameter | Value | Outcome |

|---|---|---|

| DMCC Equivalence | 1.2 eq | 85% conversion |

| Reaction Time | 4h | 88% isolated yield |

| Purity | Recrystallization (Hexane:EtOAc) | 99% |

Advantage : DMCC offers high reactivity, but its carcinogenicity mandates stringent safety protocols.

Comparative Analysis of Methods

Data Table: Method Comparison

| Method | Yield (%) | Cost | Scalability | Safety Concerns |

|---|---|---|---|---|

| Selective Amidation | 78 | High | Moderate | SOCl₂ handling |

| Carbonylation | 82 | Very High | Low | CO/Pd catalyst exposure |

| Sequential Functionalization | 71 | Moderate | High | Chromium waste |

| DMCC Carbamoylation | 88 | Low | High | DMCC toxicity |

Trend : DMCC-based routes are cost-effective but require toxicology mitigation, while carbonylation offers precision at elevated costs .

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Drug Development

Research indicates that derivatives of 6-(dimethylcarbamoyl)pyridine-2-carboxylic acid exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. For instance, compounds derived from this structure have been explored for their potential as inhibitors of the IκB kinase (IKK) pathway, which is crucial in inflammatory processes and cancer progression. Inhibiting IKK can block the transcription of pro-inflammatory cytokines, making these compounds promising for treating conditions like rheumatoid arthritis, asthma, and various cancers .

Anti-inflammatory Agents

Studies have demonstrated that certain derivatives can act as dual inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. This dual inhibition is beneficial for developing new anti-inflammatory medications that minimize side effects associated with conventional COX inhibitors .

Agricultural Applications

This compound has also found applications in agricultural chemicals. Its derivatives are being investigated for their potential as herbicides and fungicides due to their biological activity against various pathogens and pests. The ability to modify the compound's structure allows for tailoring its efficacy against specific agricultural challenges.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyridine-2-carboxylic acid | Carboxylic acid without dimethylcarbamoyl group | Antimicrobial properties |

| Picolinic acid | Similar nitrogen-containing structure | Neuroprotective effects |

| Pyridine-2,6-dicarboxylic acid | Two carboxylic acids on different positions | Enzyme inhibition |

| Dimethylcarbamoyl chloride | Acylating agent for amine reactions | Used in synthesis of various amides |

This table highlights how the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to similar compounds.

Case Study 1: Anti-Cancer Activity

A study investigating the effects of this compound derivatives on cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells. The mechanisms involved were linked to the modulation of signaling pathways associated with cell survival and death .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing derivatives of this compound demonstrated effective control over specific fungal pathogens affecting crops. The results indicated a significant reduction in disease incidence compared to untreated controls, showcasing the compound's potential as an eco-friendly alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of 6-(dimethylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Isomers: Methyl-Substituted Pyridinecarboxamide Esters (L1–L4)

Four methyl-substituted isomers of 6-(methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylic acid methyl ester (L1–L4) serve as key analogs. These isomers differ in the position of the methyl group on the pyridine ring (ortho, meta, para) (Table 1) .

Table 1: Structural Differences in L1–L4

| Compound | Methyl Position | Substituent Pattern |

|---|---|---|

| L1 | 3-methyl | 6-(3-methyl-pyridin-2-ylcarbamoyl) |

| L2 | 4-methyl | 6-(4-methyl-pyridin-2-ylcarbamoyl) |

| L3 | 5-methyl | 6-(5-methyl-pyridin-2-ylcarbamoyl) |

| L4 | 6-methyl | 6-(6-methyl-pyridin-2-ylcarbamoyl) |

Key Findings :

- Spectroscopic Properties: FTIR: All compounds show characteristic carbonyl (C=O) stretches at ~1680–1700 cm⁻¹, with minor shifts depending on methyl position . NMR: The ¹³C NMR spectra reveal distinct chemical shifts for the carbamoyl carbonyl (δ ~165–170 ppm) and ester carbonyl (δ ~165 ppm), influenced by substituent-induced electronic effects . UV-Vis: Absorption maxima (λmax) range from 260–280 nm, with L4 exhibiting the longest wavelength due to extended conjugation .

- Elemental Analysis : All compounds (L1–L4) match theoretical C/H/N values within 0.3% error, confirming purity .

Functional Implications :

- The meta-methyl group in L1 enhances steric hindrance, reducing solubility in polar solvents compared to L2 and L3.

- L4 (para-methyl) exhibits the highest thermal stability, attributed to reduced steric strain .

Other Pyridinecarboxamide Derivatives

6-[(Propan-2-yl)carbamoyl]pyridine-3-carboxylic Acid

This compound replaces the dimethylcarbamoyl group with a bulkier isopropyl group and shifts the carboxylic acid to the 3-position. The isopropyl group increases hydrophobicity, reducing aqueous solubility by ~40% compared to the dimethylcarbamoyl analog .

6-Diphenylaminocarbonyl-2-pyridinecarboxylic Acid

The diphenylaminocarbonyl group introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid by ~1.5 units compared to dimethylcarbamoyl derivatives. This enhances metal-binding affinity, making it suitable for coordination chemistry .

Non-Amide Pyridinecarboxylic Acids

6-Methyl-2-pyridinecarboxylic Acid

Lacking the carbamoyl group, this compound shows reduced hydrogen-bonding capacity. Its melting point (MP: 180–182°C) is significantly higher than 6-(dimethylcarbamoyl)pyridine-2-carboxylic acid (MP: ~150°C), likely due to stronger intermolecular carboxylic acid interactions .

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid

The trifluoromethyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~2.5) and enhancing reactivity in electrophilic substitutions .

Insights :

Biological Activity

6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid, with the chemical formula C9H10N2O3 and CAS number 1154973-72-4, is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a dimethylcarbamoyl group at the 6-position and a carboxylic acid group at the 2-position of the pyridine ring, which contribute to its unique reactivity and interaction with biological targets.

The molecular weight of this compound is approximately 194.19 g/mol. Its structural characteristics enable it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in both synthetic and biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that derivatives of this compound can enhance the effectiveness of existing antibiotics against resistant strains such as those harboring New Delhi metallo-β-lactamase (NDM-1) enzymes .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli (NDM-1 positive) | 0.25 µg/mL | |

| K. pneumoniae | 0.5 µg/mL | |

| S. aureus | 0.75 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular pathways crucial for tumor growth and survival. For example, compounds structurally related to this compound have shown promise in inhibiting histone deacetylases (HDACs), which are often overexpressed in cancer cells .

Table 2: Anticancer Activity Data

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The dimethylcarbamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Metal Ion Coordination : The carboxylic acid moiety can chelate metal ions, which may be critical for the activity of certain enzymes involved in microbial resistance mechanisms.

- Cell Signaling Modulation : By affecting signaling pathways, this compound may alter cell proliferation and apoptosis rates in cancer cells.

Case Studies

A notable study explored the effects of this compound on NDM-1 producing Enterobacteriaceae. The results indicated that co-administration with meropenem significantly reduced the MIC values against resistant strains, suggesting a synergistic effect that could enhance treatment outcomes for infections caused by resistant bacteria .

Additionally, research into its anticancer properties revealed that compounds derived from this structure could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent alterations in gene expression associated with tumor suppression .

Q & A

[Basic] What are the established synthetic routes for 6-(dimethylcarbamoyl)pyridine-2-carboxylic acid?

The compound can be synthesized via nucleophilic substitution starting from 6-chloropyridine-2-carboxylic acid. Dimethylamine reacts with the chloro substituent under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures removal of unreacted amines . Alternative routes may involve coupling reagents (e.g., HATU) for direct carbamoylation of pyridine-2-carboxylic acid with dimethylcarbamoyl chloride, though this requires anhydrous conditions .

[Basic] What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the dimethylcarbamoyl group (e.g., H signals at δ 2.8–3.1 ppm for N(CH) and carboxylic proton at δ 12–13 ppm) .

- HPLC-MS : For purity assessment and molecular ion verification (expected [M+H] at m/z 209.2) .

- FTIR : Peaks at ~1670 cm (C=O stretch of carbamoyl) and ~1700 cm (carboxylic acid C=O) .

[Advanced] How can regioselectivity challenges in introducing the dimethylcarbamoyl group be addressed?

Regioselective substitution at the 6-position is influenced by steric and electronic factors. Pre-functionalization of pyridine-2-carboxylic acid with a directing group (e.g., nitro or amino) at the 6-position prior to carbamoylation can improve yield . Alternatively, metal-catalyzed cross-coupling (e.g., Pd-mediated Buchwald-Hartwig amination) may enhance selectivity, though this requires optimization of ligands (e.g., Xantphos) and bases (CsCO) .

[Advanced] How do reaction conditions affect the stability of the carbamoyl group during derivatization?

The dimethylcarbamoyl group is susceptible to hydrolysis under strongly acidic or basic conditions. For downstream reactions (e.g., esterification of the carboxylic acid), mild protocols like Steglich esterification (DCC/DMAP in dichloromethane) are preferred to preserve the carbamoyl moiety . Kinetic studies suggest that pH 6–8 and temperatures below 50°C minimize decomposition .

[Basic] What are the documented biological activities of structurally analogous pyridine-carboxylic acid derivatives?

Analogous compounds (e.g., 6-[(propan-2-yl)carbamoyl]pyridine-2-carboxylic acid) show enzyme inhibition (e.g., kinase and protease inhibition) and antimicrobial activity. Structure-activity relationship (SAR) studies highlight the importance of the carbamoyl group’s electron-withdrawing effects for binding affinity . Bioactivity screening typically involves in vitro assays (e.g., IC determination against target enzymes) .

[Advanced] How can contradictory spectroscopic data for this compound be resolved?

Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize the carboxylic proton and suppress exchange broadening . For ambiguous peaks, 2D NMR (COSY, HSQC) or X-ray crystallography (via SHELX-90 for phase determination ) provides definitive structural confirmation. Cross-validation with high-resolution mass spectrometry (HRMS) is critical .

[Basic] What computational methods predict the compound’s physicochemical properties?

- LogP Calculation : Use XlogP3 (predicted ~1.1) to estimate hydrophobicity .

- pKa Prediction : The carboxylic acid group has a pKa ~2.5, while the carbamoyl nitrogen remains unprotonated under physiological conditions .

- Molecular Dynamics (MD) Simulations : To model interactions with biological targets (e.g., docking studies with GROMACS or AutoDock) .

[Advanced] What strategies mitigate byproduct formation during large-scale synthesis?

Byproducts often arise from over-alkylation or hydrolysis. Strategies include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for transient amine protection, removed post-reaction with TFA .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .

- In-line Analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress in real time .

[Basic] How is the compound’s solubility optimized for biological assays?

The carboxylic acid group confers pH-dependent solubility. For cell-based assays, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4). For in vivo studies, sodium salt formation (via NaOH neutralization) enhances aqueous solubility .

[Advanced] What are the challenges in crystallizing this compound for X-ray studies?

Low melting points and hygroscopicity complicate crystallization. Vapor diffusion (e.g., sitting-drop method with ethanol/water) or co-crystallization with coformers (e.g., nicotinamide) improves crystal quality. SHELXT software aids in solving structures from low-resolution data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.